PRMT1 Inhibitory Potency: 3.8-Fold Improvement Over Reference Compound C-7280948
5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide inhibits protein arginine N-methyltransferase 1 (PRMT1) with an IC₅₀ of 3.38 µM, representing a 3.8-fold enhancement in potency compared to the widely cited reference PRMT1 inhibitor C-7280948 (IC₅₀ = 12.75 µM) [1]. Both assays employed recombinant His₆-tagged PRMT1 and [³H]-SAM as substrate, ensuring comparable experimental conditions.
| Evidence Dimension | PRMT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3.38 µM (3.38E+3 nM) |
| Comparator Or Baseline | C-7280948, IC₅₀ = 12.75 µM |
| Quantified Difference | 3.8-fold more potent (lower IC₅₀) |
| Conditions | Displacement of [³H]-SAM from recombinant His₆-tagged PRMT1 (human) expressed in E. coli BL21(DE3), 5 min pre-incubation |
Why This Matters
Procurement of 114500-28-6 provides a more potent PRMT1 tool compound for initial screening campaigns compared to the standard reference inhibitor, potentially reducing compound consumption and enabling lower working concentrations in downstream assays.
- [1] BindingDB. BDBM50070950 (CHEMBL3409562). IC₅₀ for PRMT1: 3.38E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070950 View Source
